molecular formula C10H14N2O3S B14810613 N-(5-Amino-2-cyclopropoxyphenyl)methanesulfonamide

N-(5-Amino-2-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14810613
M. Wt: 242.30 g/mol
InChI Key: ZBLHUFMVFXFKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-cyclopropoxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of an amino group, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-cyclopropoxyphenyl)methanesulfonamide typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction using appropriate reagents such as diazomethane.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-(5-Amino-2-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new antibiotics and antifungal agents.

    Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with enzymes.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methoxyphenyl)methanesulfonamide: This compound has a methoxy group instead of a cyclopropoxy group.

    N-(2-Amino-5-methoxyphenyl)methanesulfonamide: Similar structure but with different positioning of the amino and methoxy groups.

Uniqueness

N-(5-Amino-2-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

N-(5-amino-2-cyclopropyloxyphenyl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S/c1-16(13,14)12-9-6-7(11)2-5-10(9)15-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3

InChI Key

ZBLHUFMVFXFKMC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)N)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.